molecular formula C23H17F3N2O6S B15053831 Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate

Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate

Cat. No.: B15053831
M. Wt: 506.5 g/mol
InChI Key: ROZZDQSDWAHJGK-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) carboxamido group at position 2, a methyl group at position 4, and a 3-(trifluoromethyl)phenyl carbamoyl moiety at position 3. The benzo[d][1,3]dioxole group is known to enhance metabolic stability and lipophilicity, while the trifluoromethyl group contributes to electron-withdrawing effects and improved binding affinity to hydrophobic pockets in target proteins .

Properties

Molecular Formula

C23H17F3N2O6S

Molecular Weight

506.5 g/mol

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C23H17F3N2O6S/c1-11-17(22(31)32-2)21(28-19(29)12-6-7-15-16(8-12)34-10-33-15)35-18(11)20(30)27-14-5-3-4-13(9-14)23(24,25)26/h3-9H,10H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

ROZZDQSDWAHJGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final steps involve coupling the benzo[d][1,3]dioxole moiety, the thiophene ring, and the trifluoromethyl-substituted phenyl group through amide bond formation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Amide Bond Formation

The compound contains two amide groups:

  • Benzo[d] dioxole-5-carboxamido

  • (3-(trifluoromethyl)phenyl)carbamoyl

Reaction Conditions

Amide bonds are typically formed via coupling reactions between carboxylic acids and amines. From literature, amide synthesis often employs:

  • Surfactant-assisted aqueous systems (e.g., 2 wt% TPGS-750-M in water) for improved solubility .

  • Mixed-anhydride methods or coupling agents (e.g., EDC, HOBt) to activate carboxylic acids .

  • Reaction times ranging from 2–16 hours at moderate temperatures (e.g., 45°C) .

Yield and Purification

NMR yield calculations using 1,3,5-trimethoxybenzene as an internal standard are common . Purification involves:

  • Extraction with EtOAc followed by acid-base washing (e.g., NaOH/HCl) .

  • Silica gel chromatography for final purification .

Key Steps

  • Esterification :

    Dihydroxybenzoic acid+MeOHH2SO4Methyl ester\text{Dihydroxybenzoic acid} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester}
  • Cyclization :

    Methyl ester+1,2-dibromoethaneK2CO3Cyclized ester\text{Methyl ester} + \text{1,2-dibromoethane} \xrightarrow{\text{K}_2\text{CO}_3} \text{Cyclized ester}
  • Hydrolysis :

    Cyclized ester+LiOHH2OCarboxylic acid\text{Cyclized ester} + \text{LiOH} \xrightarrow{\text{H}_2\text{O}} \text{Carboxylic acid}

Trifluoromethylphenyl Carbamoyl Group

The trifluoromethylphenyl group is introduced via:

  • Nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling) to attach the trifluoromethyl moiety .

  • Carbamoylation using activated carboxylic acids or isocyanates .

Reaction Conditions

  • Trifluoromethyl group introduction : May involve palladium-catalyzed cross-couplings or direct fluorination .

  • Carbamoylation : Often performed under inert atmospheres (argon) with base additives (e.g., DIPEA) .

Thiophene-3-carboxylate Ester

The thiophene-3-carboxylate ester is synthesized via:

  • Esterification of thiophene-3-carboxylic acid with methanol .

  • Purification by rotary evaporation and chromatography .

Analytical Methods

  • 1H NMR Yield Calculation :
    Internal standards like 1,3,5-trimethoxybenzene are used to quantify yields .

  • Purification :
    TLC analysis and silica gel chromatography ensure product purity .

Experimental Data Highlights

Parameter Details
NMR Yield Calculated using 1,3,5-trimethoxybenzene as internal standard .
Purification Solvents EtOAc, NaOH/HCl washes, silica gel chromatography .
Key Reaction Times 2–16 hours for amide formation .
Temperature Ranges 40–60°C for optimal amide bond formation .

Scientific Research Applications

Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-3-Carboxylate Derivatives with Varied Substituents

The compound shares a thiophene core with several analogs, but differences in substituents critically influence its physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Thiophene-3-Carboxylate Derivatives
Compound Name R2 (Position 2) R4 (Position 4) R5 (Position 5) Key Features
Target Compound Benzo[d][1,3]dioxole-5-carboxamido Methyl 3-(Trifluoromethyl)phenyl carbamoyl High lipophilicity; electron-withdrawing CF3 group
Ethyl 5-[(2-Methoxyphenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate 4-Methylbenzamido Methyl 2-Methoxyphenyl carbamoyl Methoxy group enhances solubility but reduces metabolic stability
Ethyl 5-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate 4-Methylbenzamido Methyl 4-(Ethoxycarbonyl)phenyl carbamoyl Ethoxycarbonyl group introduces polarity; potential for esterase cleavage
Methyl 2-(2,4-Dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate 2,4-Dichlorobenzamido Methyl 2-Ethoxyphenyl carbamoyl Chlorine atoms increase electronegativity; ethoxy group may reduce potency
Key Observations:

Substituent Effects on Lipophilicity: The benzo[d][1,3]dioxole and trifluoromethyl groups in the target compound confer higher lipophilicity (logP ~4.5 estimated) compared to methoxy- or ethoxycarbonyl-substituted analogs (logP ~3.0–3.8) . This enhances membrane permeability but may reduce aqueous solubility.

Bulkier substituents like benzo[d][1,3]dioxole may restrict conformational flexibility, impacting interactions with flat binding pockets (e.g., kinase ATP sites) .

Biological Activity

Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C24H22N2O7S
  • Molecular Weight : 466.50 g/mol
  • CAS Number : 1130847

The structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have shown that compounds featuring the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzo[d][1,3]dioxole have been synthesized and tested against various bacterial strains. The results indicated that certain derivatives possess potent antibacterial activity comparable to established antibiotics .

Anti-Tubercular Activity

A class of compounds related to this compound has been evaluated for their anti-tubercular activity. In vitro studies demonstrated that these compounds showed promising results against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundMIC (μg/mL)Inhibition (%)
Compound A2595
Compound B5090
Compound C10085

The mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies suggest that it may interact with specific bacterial enzymes or proteins involved in cell wall synthesis or metabolic pathways critical for bacterial survival .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several derivatives of the compound and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing antimicrobial potency. For example, substituting different functional groups on the thiophene ring led to variations in activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Clinical Relevance

Another case study focused on the clinical implications of using such compounds in treating resistant strains of bacteria. The findings suggested that compounds similar to this compound could be developed into novel therapeutic agents for multidrug-resistant infections .

Q & A

Q. What synthetic strategies are recommended for constructing the thiophene core with benzo[d][1,3]dioxole and trifluoromethylphenyl substituents?

The Gewald reaction is a foundational method for synthesizing 2-aminothiophene derivatives, which can be adapted for this compound. Starting with 2-amino-4-methylthiophene-3-carboxylate intermediates, sequential carbamoylation reactions using benzo[d][1,3]dioxole-5-carboxylic acid chloride and 3-(trifluoromethyl)phenyl isocyanate are critical. Reaction conditions (e.g., anhydrous DMF, 0–5°C for carbamoylations) must be tightly controlled to avoid side products . Spectral characterization (¹H/¹³C NMR, IR) should confirm amide bond formation and regioselectivity (e.g., NOESY for spatial proximity of substituents) .

Q. How should researchers validate the purity and structural integrity of this compound?

Combine orthogonal analytical methods:

  • HPLC-MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to assess purity (>95%) and detect trace byproducts.
  • X-ray crystallography : If single crystals are obtainable, resolve the 3D structure to confirm substituent positions and hydrogen-bonding patterns (e.g., amide-π interactions) .
  • Elemental analysis : Match experimental C/H/N/S/F percentages with theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from:

  • Batch variability : Quantify residual solvents (e.g., DMF) via GC-MS, as even 0.1% impurities can alter bioactivity .
  • Assay conditions : Compare results under standardized protocols (e.g., ATP levels in cell viability assays, serum-free vs. serum-containing media) .
  • Metabolic stability : Perform liver microsome studies to assess if the trifluoromethyl group enhances metabolic resistance, which could explain potency differences in vitro vs. in vivo .

Q. What computational methods are effective for predicting the compound’s binding modes and optimizing SAR?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions between the trifluoromethylphenyl group and hydrophobic pockets. Validate with MM-GBSA binding energy calculations .
  • QSAR modeling : Corrogate substituent electronic parameters (Hammett σ values) with bioactivity data to prioritize derivatives. The electron-withdrawing trifluoromethyl group may enhance electrophilic reactivity at the thiophene ring .

Q. How can synthetic yields be improved for large-scale research applications?

  • Microwave-assisted synthesis : Reduce reaction times for carbamoylation steps (e.g., 30 min at 80°C vs. 12 hr conventional heating) while maintaining >90% yield .
  • Protecting groups : Temporarily protect the benzo[d][1,3]dioxole moiety with trimethylsilyl chloride during thiophene functionalization to prevent undesired ring-opening .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation from carbamate intermediates .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Toxicity screening : Conduct Ames tests for mutagenicity, as thiophene derivatives can intercalate DNA .

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